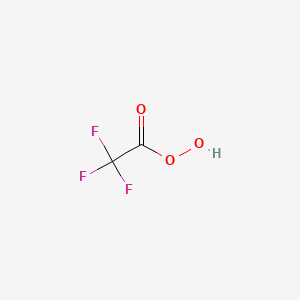
Trifluoroperacetic acid
Cat. No. B8536823
Key on ui cas rn:
359-48-8
M. Wt: 130.02 g/mol
InChI Key: XYPISWUKQGWYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06800766B2
Procedure details


The requisite epoxide 211 for the enantioselective ring-opening reaction was prepared according to the method of Noyori (Suzuki, M.; Oda Y., Noyori, R. J. Am. Chem. Soc. 1979, 101, 1623-1625). Thus, 3-cyclopentenone was synthesized via the Pd(0)-catalyzed rearrangement of 3,4-epoxycyclopentene, a reaction remarkable both for the efficiency of catalysis and the ease of the experimental procedure. Epoxidation of 3-cyclopantenone was effected with trifluoroperacetic acid to afford 3,4-epoxycyclopentanone (211) in 60% isolated yield after distillation. We found that treatment of the trifluroacetic anhydride with hydrogen peroxide-urea addition compound provided a useful alternative to the literature method for the preparation of trifluoroperacetic acid Noyori's procedure for preparation of trifluoroperacetic acid specifies the use of 90% H2O2. Overall, this two-step sequence provided multigram quantities of epoxide 211 in pure form with no chromatographic purification necessary.
[Compound]
Name
Pd(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:6]2[CH:2]1[CH:3]=[CH:4][CH2:5]2.F[C:8](F)(F)[C:9]([O:11]O)=O>>[C:2]1(=[O:1])[CH2:6][CH:5]=[CH:4][CH2:3]1.[O:11]1[CH:9]2[CH:8]1[CH2:3][C:2](=[O:1])[CH2:6]2
|
Inputs


Step One
[Compound]
|
Name
|
Pd(0)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C2C=CCC21
|
Step Two
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OO)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction remarkable
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC=CC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2CC(CC21)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06800766B2
Procedure details


The requisite epoxide 211 for the enantioselective ring-opening reaction was prepared according to the method of Noyori (Suzuki, M.; Oda Y., Noyori, R. J. Am. Chem. Soc. 1979, 101, 1623-1625). Thus, 3-cyclopentenone was synthesized via the Pd(0)-catalyzed rearrangement of 3,4-epoxycyclopentene, a reaction remarkable both for the efficiency of catalysis and the ease of the experimental procedure. Epoxidation of 3-cyclopantenone was effected with trifluoroperacetic acid to afford 3,4-epoxycyclopentanone (211) in 60% isolated yield after distillation. We found that treatment of the trifluroacetic anhydride with hydrogen peroxide-urea addition compound provided a useful alternative to the literature method for the preparation of trifluoroperacetic acid Noyori's procedure for preparation of trifluoroperacetic acid specifies the use of 90% H2O2. Overall, this two-step sequence provided multigram quantities of epoxide 211 in pure form with no chromatographic purification necessary.
[Compound]
Name
Pd(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:6]2[CH:2]1[CH:3]=[CH:4][CH2:5]2.F[C:8](F)(F)[C:9]([O:11]O)=O>>[C:2]1(=[O:1])[CH2:6][CH:5]=[CH:4][CH2:3]1.[O:11]1[CH:9]2[CH:8]1[CH2:3][C:2](=[O:1])[CH2:6]2
|
Inputs


Step One
[Compound]
|
Name
|
Pd(0)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C2C=CCC21
|
Step Two
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OO)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction remarkable
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC=CC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2CC(CC21)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
